![molecular formula C23H22FN5O3 B2403039 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921897-58-7](/img/structure/B2403039.png)
2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
This compound is a chemical with the molecular formula C23H22FN5O3 and a molecular weight of 435.459. It is a derivative of pyrazolopyrimidine, a class of compounds that have shown significant potential in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been reported in the literature . These compounds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized and screened for its anticonvulsant activities . It shows considerable anticonvulsant activity in both PTZ and MES models . This effect seems to be mediated by benzodiazepine receptors and other unknown mechanisms .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
The compound has been used in the design, synthesis, and biological evaluation of derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC . In NSCLC treatment, aberrant expression of c-Mesenchymal-Epithelial Transition factor (c-Met) has been identified as a driving factor in Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistance .
Inhibitory Activity on NSCLC Cell Lines
The compound shows excellent inhibitory activity on three NSCLC cell lines A549 −P, H1975 and PC-9 with IC 50 values ranging from 1.48 to 2.76 μM .
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry assays have demonstrated that the compound induces apoptosis and cell cycle arrest of A549 −P cells in a concentration-dependent manner .
Downregulation of Phosphorylation of EGFR, c-Met, and Downstream AKT
Western blot analysis has revealed that the compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT at the molecular level .
In Vivo Anticancer Efficacy
The compound exhibits potent in vivo anticancer efficacy in an A549 −P -bearing allograft nude mouse model at a dose of 60 mg/kg with a tumor growth inhibition rate of 55.3 % compared with Afatinib (46.4 %), as well as low hemolytic toxicity and organ toxicity .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-5-4-6-17(11-16)13-28-15-26-22-18(23(28)31)12-27-29(22)10-9-25-21(30)14-32-20-8-3-2-7-19(20)24/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALUAUKJJWBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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